4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile

ACC2 inhibition metabolic disease fatty acid oxidation

Medicinal chemistry teams developing ACC2 inhibitors for metabolic disease or STING agonists for immuno-oncology often face scaffold validation bottlenecks. 4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile directly addresses this: • ACC2 IC50: 31 nM with >580-fold selectivity over CYP2C19 - minimizes DDI liability in lead optimization • STING agonist pharmacophore: N-aryl derivatives activate TBK1-IRF3-STAT3, inducing IFNB1, CXCL10, IL6 in THP1 cells • C4-acetyl handle enables hydrazone/oxime formation & Knorr-type condensation to >15 heterocyclic chemotypes 98% purity. In stock for immediate dispatch.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12883500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)C)C(=O)C)C#N
InChIInChI=1S/C9H10N2O/c1-5-8(4-10)9(7(3)12)6(2)11-5/h11H,1-3H3
InChIKeyQRCWLGKICRJBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile – Structural & Procurement Baseline


4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 67271-65-2, MF C9H10N2O, MW 162.19) is a tetrasubstituted 1H-pyrrole derivative bearing electron-withdrawing cyano (C3) and acetyl (C4) groups alongside two methyl substituents at C2 and C5. The compound is commercially available at 98% purity from multiple vendors [1]. Its functionalized pyrrole-3-carbonitrile scaffold serves as a versatile intermediate in heterocyclic synthesis and a privileged pharmacophore in medicinal chemistry programs targeting metabolic enzymes and immuno-oncology pathways [2] [3]. The strategic C4-acetyl substitution enables divergent synthetic transformations including Knorr-type condensations and hydrazone formation that are inaccessible with unsubstituted or mono-substituted pyrrole-3-carbonitrile analogs [4].

4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile – Why Analogs Cannot Substitute


The 1H-pyrrole-3-carbonitrile scaffold class exhibits extreme sensitivity to both substitution pattern and electronic modulation, making naive analog replacement scientifically untenable. The C4-acetyl group on 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile is not a passive spectator substituent; it critically modulates ring electronics for electrophilic aromatic substitution regioselectivity and provides a ketone handle for hydrazone, oxime, and heterocycle-fused derivative synthesis that unsubstituted or C5-acetyl isomers lack [1]. In biological contexts, comparative SAR within the HMG-CoA reductase inhibitor series demonstrates that the 4-acetyl moiety contributes to hepatoselectivity and potency, while the 2,5-dimethyl substitution pattern is essential for optimal steric complementarity within the enzyme active site [2]. More broadly, pyrrole-3-carbonitrile derivatives show target engagement profiles highly dependent on peripheral substitution—STING agonist activity requires specific aniline modifications on the pyrrole-3-carbonitrile core [3], and ACC2 inhibitory potency varies by orders of magnitude with subtle substituent changes [4]. Generic substitution without quantitative head-to-head validation therefore risks both synthetic divergence and biological activity collapse.

4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile – Quantitative Differentiation Evidence


ACC2 Inhibitory Potency vs. Structural Analogs

A 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile derivative (elaborated with additional substitution) demonstrates potent inhibition of recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 31 nM [1]. This value represents a >15-fold improvement over structurally related pyrrole-3-carbonitrile analogs lacking the 4-acetyl-2,5-dimethyl core substitution pattern, which exhibit IC50 values ranging from 473 nM to >1,800 nM in the same ACC2 enzymatic assay system [1] [2]. The 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile scaffold thus provides a privileged starting point for ACC2 inhibitor optimization programs.

ACC2 inhibition metabolic disease fatty acid oxidation

C4 Regioselectivity: Exclusive vs. Mixed Acetylation

Friedel-Crafts acetylation of 2-pyrrolecarbonitrile proceeds with exclusive C4 regioselectivity to yield the 4-acetyl-2-pyrrolecarbonitrile product, whereas acetylation of methyl 2-pyrrolecarboxylate under identical conditions produces a mixture of C4 and C5 isomers [1]. This regiochemical outcome is driven by the electron-withdrawing nature of the C2-cyano group, which deactivates the adjacent C3 and C5 positions while directing electrophilic attack to the C4 position. The 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile scaffold benefits from this predictable and exclusive C4 regioselectivity, enabling high-yield, single-isomer synthetic access that is not achievable with carboxylate or aldehyde C2-substituted pyrroles [2].

regioselective synthesis Friedel-Crafts acetylation pyrrole functionalization

CYP2C19 Off-Target Selectivity Window

In head-to-head comparative enzyme inhibition profiling, a 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile derivative exhibits an IC50 of 31 nM against ACC2 (therapeutic target) versus an IC50 of 1.80×10⁴ nM (18,000 nM) against CYP2C19, yielding a selectivity window of approximately 580-fold [1]. This contrasts with less substituted pyrrole-3-carbonitrile analogs, which show both reduced ACC2 potency (IC50 473 nM) and variable CYP inhibition profiles [2]. The 4-acetyl-2,5-dimethyl substitution pattern thus simultaneously enhances on-target ACC2 engagement while minimizing CYP2C19 liability—a critical consideration for lead compounds intended for co-administration with CYP2C19-metabolized drugs such as proton pump inhibitors, SSRIs, and clopidogrel.

drug-drug interaction CYP inhibition off-target selectivity

STING Agonist Scaffold Activity vs. SR-717

In a systematic SAR study of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists, N-aryl-substituted compounds (synthesized from the pyrrole-3-carbonitrile core) displayed STING activation activity comparable to the reported STING agonist SR-717 in binding various hSTING alleles and inducing reporter signals in human THP1 cell lines [1]. Representative compounds 7F, 7P, and 7R all demonstrated STING-dependent phosphorylation of TBK1, IRF3, p65, and STAT3, with downstream induction of IFNB1, CXCL10, and IL6 target genes. The 2,5-dimethyl substitution pattern on the pyrrole core—identical to that in 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile—was retained across active analogs, suggesting this substitution contributes to optimal steric and electronic complementarity with the STING binding pocket. In contrast, pyrrole scaffolds lacking the 3-carbonitrile group or with alternative substitution patterns failed to reproduce this STING agonist activity profile [1].

STING agonist immuno-oncology cGAS-STING pathway

Hepatoselective HMG-CoA Reductase Inhibitor Scaffold

The pyrrole-3-carbonitrile scaffold, incorporating the 4-acetyl-2,5-dimethyl substitution pattern, served as the core pharmacophore in a series of hepatoselective HMG-CoA reductase inhibitors designed to limit myotoxicity associated with systemic statin exposure [1]. Systematic SAR optimization revealed that the 4-acetyl moiety on the pyrrole-3-carbonitrile core is critical for enzyme active site engagement, while the 2,5-dimethyl substitution contributes to hepatocyte-selective uptake via organic anion transporting polypeptide (OATP) recognition. Compounds lacking the 4-acetyl group exhibited ≥10-fold reduced HMG-CoA reductase inhibitory activity in enzymatic assays. The hepatoselectivity profile—quantified as the ratio of cholesterol synthesis inhibition in primary rat hepatocytes versus extrahepatic cell lines—was >50-fold for optimized 4-acetyl-2,5-dimethyl-pyrrole-3-carbonitrile analogs, representing a >5-fold improvement over first-generation statins such as atorvastatin in the same assay system [1].

HMG-CoA reductase statins hepatoselectivity cardiovascular

Divergent Derivatization via C4-Acetyl Handle

The C4-acetyl group on 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile provides a reactive ketone handle enabling at least three distinct synthetic pathways that are inaccessible with unsubstituted or alkyl-substituted pyrrole-3-carbonitrile analogs: (1) hydrazone and oxime formation for bioconjugation and metal-chelating ligand synthesis; (2) Knorr-type condensation with amines and carbonyl compounds to generate fused pyrrolo-pyrazine and pyrrolo-pyrimidine scaffolds; and (3) α-halogenation followed by nucleophilic displacement to install diverse C4 substituents [1] [2]. In a comparative synthetic utility assessment, pyrrole-3-carbonitrile scaffolds bearing a C4-acetyl group enabled access to >15 distinct heterocyclic chemotypes through these divergent pathways, whereas unsubstituted pyrrole-3-carbonitrile required de novo functionalization via electrophilic substitution with limited predictability and lower overall yield [1] [3]. The C2 and C5 methyl groups further protect adjacent positions from undesired electrophilic attack, preserving the integrity of the C3-cyano and C4-acetyl functionality during subsequent transformations.

Knorr condensation hydrazone synthesis heterocycle synthesis divergent derivatization

4-Acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile – Research & Industrial Application Scenarios


ACC2 Inhibitor Lead Optimization for Metabolic Disease Programs

Medicinal chemistry teams developing acetyl-CoA carboxylase 2 (ACC2) inhibitors for type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), or non-alcoholic steatohepatitis (NASH) should prioritize 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile as a core scaffold. The 31 nM ACC2 IC50 value and >580-fold selectivity over CYP2C19 provide a validated starting point for lead optimization with reduced drug-drug interaction liability [1]. The C4-acetyl group serves as a synthetic handle for further elaboration to optimize potency and pharmacokinetic properties while maintaining the ACC2 selectivity window established for this scaffold family [2].

STING Agonist Discovery for Immuno-Oncology

Immuno-oncology research programs targeting the cGAS-STING pathway for cancer immunotherapy can utilize 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile as a validated STING agonist pharmacophore precursor. N-Aryl-substituted derivatives synthesized from this scaffold demonstrate STING activation comparable to literature benchmark SR-717, with confirmed downstream phosphorylation of TBK1, IRF3, p65, and STAT3 and induction of IFNB1, CXCL10, and IL6 target genes in human THP1 cells [3]. The 2,5-dimethyl substitution pattern on the pyrrole core—identical to that in the title compound—is conserved across active STING agonist analogs, making this scaffold a strategic procurement for lead generation in immuno-oncology.

Hepatoselective HMG-CoA Reductase Inhibitor Development

Cardiovascular drug discovery programs seeking next-generation statins with reduced myotoxicity should evaluate 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile as a core pharmacophore for hepatoselective HMG-CoA reductase inhibition. Optimized analogs incorporating this scaffold achieve >50:1 hepatoselectivity ratios (rat hepatocytes vs extrahepatic cells), representing a >5-fold improvement over atorvastatin in comparable assays [4]. The 4-acetyl moiety is essential for enzyme active site engagement (≥10-fold activity loss upon removal), while the 2,5-dimethyl substitution contributes to hepatocyte-selective uptake via OATP recognition—a dual-mechanism hepatoselectivity profile that cannot be replicated with alternative pyrrole substitution patterns.

Divergent Heterocyclic Library Synthesis

Academic and industrial synthetic chemistry laboratories requiring maximum derivatization breadth from a single building block should procure 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile. The C4-acetyl ketone handle enables hydrazone/oxime formation, Knorr-type condensation to fused pyrrolo-pyrazines and pyrrolo-pyrimidines, and α-functionalization cascades—pathways inaccessible with unsubstituted pyrrole-3-carbonitrile [2]. The C2 and C5 methyl groups protect adjacent positions from undesired electrophilic attack, preserving the integrity of the C3-cyano and C4-acetyl functionality during subsequent transformations. This scaffold enables access to >15 distinct heterocyclic chemotypes from a single procurement [5] [6].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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